5-((3-chlorobenzyl)oxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
Description
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Properties
IUPAC Name |
5-[(3-chlorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-29-21-7-5-20(6-8-21)27-11-9-26(10-12-27)15-22-14-23(28)24(17-30-22)31-16-18-3-2-4-19(25)13-18/h2-8,13-14,17H,9-12,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBVZQJMBKLAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3-chlorobenzyl)oxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a pyranone core, a piperazine moiety, and a chlorobenzyl ether. This structural diversity suggests multiple avenues for biological interaction.
1. Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. The presence of the piperazine ring is often associated with enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against the Bcl-2 protein, which is crucial in regulating apoptosis in cancer cells .
Table 1: Anticancer Activity Overview
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Jurkat | <10 | Bcl-2 inhibition | |
| HT29 | <15 | Apoptosis induction | |
| A-431 | <20 | Cell cycle arrest |
2. Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Preliminary results indicate effectiveness against Gram-positive bacteria, with potential applications in treating infections resistant to conventional antibiotics .
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 31.25 µg/mL | |
| Escherichia coli | 62.50 µg/mL |
3. Enzyme Inhibition
The compound has demonstrated enzyme inhibitory activity, particularly against acetylcholinesterase (AChE), which is significant for neuroprotective applications. Inhibition of AChE can enhance cholinergic transmission, suggesting a potential role in treating neurodegenerative diseases .
Table 3: Enzyme Inhibition Results
The mechanisms behind the biological activities of this compound may involve:
- Interaction with Bcl-2: The compound's structural components allow it to bind effectively to Bcl-2, promoting apoptosis in cancer cells.
- Antibacterial Mechanism: Likely involves disruption of bacterial cell wall synthesis or function.
- Neuroprotective Effects: Through AChE inhibition, it may enhance neurotransmitter levels in synaptic clefts.
Case Studies
A significant study investigated the compound's effects on various cancer cell lines and reported that it induced apoptosis through mitochondrial pathways, leading to increased caspase activity and decreased cell viability . Another study focused on its antibacterial properties, demonstrating efficacy against resistant strains and suggesting modifications to enhance potency .
Scientific Research Applications
The compound 5-((3-chlorobenzyl)oxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a heterocyclic organic compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications in detail, supported by comprehensive data tables and documented case studies.
Molecular Formula
- C : 20
- H : 22
- Cl : 1
- N : 1
- O : 3
Molecular Weight
- Approximately 351.85 g/mol
Antidepressant Activity
Research indicates that compounds containing piperazine rings exhibit potential antidepressant effects. The piperazine moiety in this compound may interact with serotonin receptors, which are crucial for mood regulation. Studies have shown similar compounds to exhibit selective serotonin reuptake inhibition, suggesting that this compound may also possess antidepressant properties.
Anticancer Properties
The pyranone scaffold has been extensively studied for anticancer activity. Compounds similar to this compound have demonstrated the ability to inhibit tumor growth in various cancer cell lines. Research has shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The interaction of the piperazine ring with neurotransmitter systems could play a role in neuroprotection.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Modulation of neurotransmitter systems |
Table 2: Case Studies on Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
